Cas no 116383-98-3 (methyl 3-chloropyridine-2-carboxylate)
methyl 3-chloropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloropicolinate
- Methyl 3-chloropyridine-2-carboxylate
- 3-chloro-2-(methoxycarbonyl)pyridine
- 3-Chloropyridine-2-carboxylic acid methyl ester
- Methyl3-chloropicolinate
- MFCD09750958
- AMY1766
- 116383-98-3
- CL0358
- 2-Pyridinecarboxylic acid, 3-chloro-, methyl ester
- SCHEMBL287063
- FT-0648889
- SY007415
- AKOS006329222
- DTXSID90571496
- EN300-196120
- CS-0043767
- methyl chloropicolinate
- J-003434
- FS-3287
- 3-Chloro-2-pyridinecarboxylic acid methyl ester
- DB-308282
- BBL102296
- DB-082581
- STL556095
- DTXCID10522268
- 836-977-2
- REA38398
- methyl 3-chloropyridine-2-carboxylate
-
- MDL: MFCD09750958
- Inchi: 1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
- InChI Key: QRLHANNSPRAJFN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CN=C1C(=O)OC
Computed Properties
- Exact Mass: 171.00900
- Monoisotopic Mass: 171.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.294
- Melting Point: 47-54 ºC
- Boiling Point: 254°C at 760 mmHg
- Flash Point: 107.4℃
- Refractive Index: 1.531
- PSA: 39.19000
- LogP: 1.52160
methyl 3-chloropyridine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Inert atmosphere,Room Temperature
methyl 3-chloropyridine-2-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 3-chloropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ873-5g |
methyl 3-chloropyridine-2-carboxylate |
116383-98-3 | 98% | 5g |
827.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ873-200mg |
methyl 3-chloropyridine-2-carboxylate |
116383-98-3 | 98% | 200mg |
73.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ873-1g |
methyl 3-chloropyridine-2-carboxylate |
116383-98-3 | 98% | 1g |
241.0CNY | 2021-08-03 | |
| TRC | M295825-100mg |
Methyl 3-chloropicolinate |
116383-98-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M295825-250mg |
Methyl 3-chloropicolinate |
116383-98-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M295825-500mg |
Methyl 3-chloropicolinate |
116383-98-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M295825-1g |
Methyl 3-chloropicolinate |
116383-98-3 | 1g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80450-25g |
Methyl 3-chloropicolinate |
116383-98-3 | 25g |
¥2756.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80450-5g |
Methyl 3-chloropicolinate |
116383-98-3 | 5g |
¥676.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80450-10g |
Methyl 3-chloropicolinate |
116383-98-3 | 10g |
¥1156.0 | 2021-09-08 |
methyl 3-chloropyridine-2-carboxylate Suppliers
methyl 3-chloropyridine-2-carboxylate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on methyl 3-chloropyridine-2-carboxylate
Recent Advances in the Application of Methyl 3-Chloropyridine-2-carboxylate (CAS: 116383-98-3) in Chemical Biology and Pharmaceutical Research
Methyl 3-chloropyridine-2-carboxylate (CAS: 116383-98-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research briefing provides an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
One of the most significant developments in the use of methyl 3-chloropyridine-2-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated the efficacy of derivatives of this compound in inhibiting specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyridine-based inhibitors using methyl 3-chloropyridine-2-carboxylate as a precursor. These inhibitors showed promising activity against EGFR and HER2 kinases, which are often implicated in various cancers.
In addition to its applications in oncology, methyl 3-chloropyridine-2-carboxylate has been explored for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry described the synthesis of novel pyridine-carboxylate derivatives with potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's role in enhancing the lipophilicity and bioavailability of these derivatives, thereby improving their therapeutic potential. This finding is particularly relevant in the context of the growing global challenge of antibiotic resistance.
Another area of interest is the compound's utility in the development of anti-inflammatory agents. Research published in Bioorganic & Medicinal Chemistry Letters in 2023 highlighted the synthesis of new anti-inflammatory compounds using methyl 3-chloropyridine-2-carboxylate as a key intermediate. These compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes of methyl 3-chloropyridine-2-carboxylate. A study in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces environmental impact. This development is crucial for meeting the increasing demand for this compound in both academic and industrial settings.
In conclusion, methyl 3-chloropyridine-2-carboxylate (CAS: 116383-98-3) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition, antimicrobial activity, and anti-inflammatory therapy underscore its importance in drug discovery. Future research is expected to further explore its potential in other therapeutic areas, as well as optimize its synthetic pathways for broader industrial application. The ongoing studies highlight the compound's versatility and its critical role in advancing medicinal chemistry.
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